4-Methylene-5-hexenal

Description

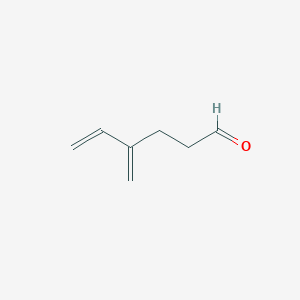

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

4-methylidenehex-5-enal |

InChI |

InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3,6H,1-2,4-5H2 |

InChI Key |

GTQGBVLUEUNXCG-UHFFFAOYSA-N |

SMILES |

C=CC(=C)CCC=O |

Canonical SMILES |

C=CC(=C)CCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylene 5 Hexenal and Its Analogs

Chemo- and Regioselective Synthesis Strategies

The presence of multiple reactive sites in 4-methylene-5-hexenal, including an aldehyde, a methylene (B1212753) group, and a vinyl group, necessitates synthetic methods that can selectively target specific functionalities.

Directed Aldol (B89426) Condensation Approaches and Catalysis

Directed aldol condensation is a powerful tool for carbon-carbon bond formation, allowing for the specific coupling of two different carbonyl compounds. researchgate.net In the context of synthesizing analogs of this compound, this method can be employed to construct the core carbon skeleton with control over the regiochemistry. The reaction typically involves the pre-formation of an enolate from one carbonyl compound, which then reacts with a second carbonyl partner. numberanalytics.com

The success of a directed aldol reaction hinges on the controlled generation of a specific enolate and its subsequent reaction at the desired carbonyl group, preventing self-condensation and other side reactions. researchgate.netwikipedia.org Various factors influence the outcome, including the choice of base, solvent, and temperature. numberanalytics.com For instance, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate enolates under kinetic control. numberanalytics.com

Catalysis plays a crucial role in modern aldol reactions, with both acid and base catalysts being employed to facilitate the transformation. numberanalytics.compharmaxchange.info Acid catalysis activates the electrophilic carbonyl component, while base catalysis promotes the formation of the nucleophilic enolate. wikipedia.orgpharmaxchange.info The choice of catalyst can significantly impact the reaction's efficiency and selectivity. numberanalytics.com For the synthesis of α,β-unsaturated aldehydes, the initial aldol addition product is often dehydrated, a process favored by the formation of a conjugated system. wikipedia.orgorganic-chemistry.orgyoutube.com

Selective Oxidation Pathways from Unsaturated Alcohols

The selective oxidation of unsaturated alcohols presents a direct route to α,β-unsaturated aldehydes like this compound. nih.gov A primary challenge in this approach is to oxidize the alcohol to the aldehyde without affecting the double bonds or causing overoxidation to a carboxylic acid. nih.govrsc.org

Several reagents and catalytic systems have been developed for this purpose. Activated manganese(IV) oxide (MnO2) is a classic reagent known for its high selectivity in oxidizing allylic and benzylic alcohols. jove.com The reaction occurs on the surface of the insoluble MnO2, and its selectivity is attributed to the increased stability of the allylic radical intermediate formed during the reaction. jove.com

Other methods include the use of potassium permanganate (B83412) supported on copper(II) sulfate (B86663), which can effectively oxidize unsaturated alcohols to their corresponding aldehydes in good yields. core.ac.uk Additionally, electrochemical methods are emerging as a green alternative. For example, the selective oxidation of allylic alcohols can be achieved using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst. rsc.orgnih.gov This method offers on-demand production of the oxidizing agent, avoiding the need to handle and store concentrated hydrogen peroxide. nih.gov

Controlled Hydrogenation of Alkynes and Subsequent Oxidations

A multi-step strategy involving the controlled hydrogenation of an alkyne followed by oxidation can also be employed. This approach allows for the stereoselective formation of the double bond. The partial hydrogenation of an alkyne can yield either a cis- or trans-alkene, depending on the catalyst and reaction conditions. lumenlearning.com For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead salts) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. lumenlearning.comlibretexts.orgrsc.org Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically produce trans-alkenes. lumenlearning.com

Once the desired unsaturated alcohol is obtained through the reduction of the corresponding alkynol, a subsequent selective oxidation, as described in the previous section, would yield the target α,β-unsaturated aldehyde. organic-chemistry.org This two-step sequence provides a high degree of control over the final product's stereochemistry.

Organocatalytic and Biocatalytic Route Development

In recent years, organocatalysis and biocatalysis have gained prominence as powerful and sustainable alternatives to traditional metal-based catalysis. d-nb.info Organocatalysis often employs small organic molecules to catalyze reactions with high enantioselectivity. For instance, imidazolidinone catalysts have been successfully used in the enantioselective Mukaiyama-Michael reaction with α,β-unsaturated aldehydes. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of α,β-unsaturated aldehydes, alcohol dehydrogenases (ADHs) are particularly relevant. researchgate.net These enzymes can catalyze the reversible oxidation of alcohols to aldehydes. researchgate.net To drive the reaction towards the aldehyde product, a cofactor regeneration system is often necessary. One approach involves a cascade reaction where the NADPH consumed by the ADH is regenerated by an NADPH oxidase. nih.govresearchgate.net Whole-cell biocatalysts co-expressing an ADH, an NADPH oxidase, and sometimes a hemoglobin to improve oxygen supply, have been developed for the efficient oxidation of α,β-unsaturated alcohols. nih.govresearchgate.net

Furthermore, biocatalysis can be applied in "hydrogen-borrowing" cascades, where the hydride for a reduction step is provided by a subsequent oxidation step, leading to a highly atom-efficient process. rsc.org

Retrosynthetic Analysis and Precursor Design for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. icj-e.org

Strategic Disconnections for Complex Analogues

For a molecule like this compound, several strategic disconnections can be envisioned. A primary disconnection would be at the carbon-carbon bond formed via an aldol-type reaction. This would lead back to simpler aldehyde and/or ketone precursors. For instance, a disconnection of the C3-C4 bond in a substituted analog could suggest a directed aldol condensation between an enolate and an aldehyde.

Another key disconnection strategy involves functional group interconversion. The aldehyde functionality of this compound could be considered as arising from the oxidation of a primary alcohol. This leads to a precursor alcohol, which might be more readily accessible. Similarly, the dienyl system could be constructed through various olefination reactions, such as the Wittig reaction, or by elimination reactions.

Research Findings on the Synthesis of Unsaturated Aldehydes

Table of Mentioned Compounds

Functional Group Interconversions in Synthetic Planning

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, involving the transformation of one functional group into another through processes like oxidation, reduction, or substitution. solubilityofthings.comscribd.com This strategic approach is vital in the synthesis of complex molecules, as it allows chemists to introduce or modify reactive sites to facilitate subsequent bond formations or to achieve the final target structure. fiveable.meslideshare.net In the context of this compound, its two primary functional regions—the aldehyde group and the conjugated diene system—are key handles for a variety of interconversions.

The aldehyde functional group is particularly versatile. It can be readily reduced to the corresponding primary alcohol, 4-methylene-5-hexen-1-ol, using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me Conversely, oxidation can convert the aldehyde into 4-methylene-5-hexenoic acid.

Perhaps most significantly, the electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic addition, a fundamental carbon-carbon bond-forming reaction. fiveable.me A documented example involves the reaction of this compound with a Grignard reagent, 2-propenyl magnesium bromide, in tetrahydrofuran. This reaction extends the carbon skeleton, yielding the secondary alcohol 2-methyl-6-methylene-1,7-octadien-3-ol (B8326435) after workup with ammonium (B1175870) chloride. This transformation highlights the utility of the aldehyde as a precursor for constructing more elaborate molecular architectures.

The conjugated diene structure, comprising the C4-methylene and C5-C6 double bond, also offers pathways for synthetic manipulation. This system can participate in various addition reactions. Its configuration as a conjugated dienal suggests its potential as a reactant in cycloaddition reactions, such as the Diels-Alder reaction, a powerful tool for the stereocontrolled synthesis of six-membered rings.

| Reactant A | Reactant B | Solvent | Product | Reported Yield |

|---|---|---|---|---|

| This compound | 2-Propenyl magnesium bromide | Tetrahydrofuran | 2-methyl-6-methylene-1,7-octadien-3-ol | 51% |

Novel Synthetic Route Development and Efficiency Studies

The development of novel and efficient synthetic routes is crucial for accessing valuable compounds like this compound and its analogs for various applications. Research efforts focus on creating methodologies that are high-yielding, stereoselective, and atom-economical, often employing catalytic systems or domino reactions. nih.govnumberanalytics.com

A pertinent example is the development of a synthetic method for 5-methyl-4-oxo-trans-2-hexenal, an analog of 4-oxo-trans-2-hexenal. google.com This route, disclosed in a patent, utilizes a crossed aldol condensation, a classic carbon-carbon bond-forming reaction. primescholars.com The synthesis involves the reaction of methyl isopropyl ketone with glyoxal, catalyzed by a dilute aqueous solution of sodium hydroxide. The reaction is maintained at a cool temperature of 4-5°C for five hours. This method was developed to provide a more stable analog for use in insect pheromone compositions, highlighting how synthetic development can be driven by the need for enhanced practical performance and stability. google.com

The efficiency of such routes is a key focus of study. researchgate.net Optimization of reaction parameters, including catalyst choice, solvent, and temperature, is critical for maximizing yield and minimizing side reactions. numberanalytics.comprimescholars.com In the case of the 5-methyl-4-oxo-trans-2-hexenal synthesis, the process includes specific purification steps, such as washing with a saturated salt solution and subsequent silica (B1680970) gel column chromatography, to isolate the target compound. google.com

Furthermore, research into the synthesis of structurally related natural products provides insight into advanced strategies that could be applied to this compound analogs. For instance, the synthesis of seco-analogues of lilac aldehydes, which are also fragrant molecules, has been achieved via a four-step sequence starting from commercially available α-chloroketones. mdpi.comresearchgate.net Such multi-step syntheses demonstrate the strategic planning required to build complex molecules and often feature steps designed for high efficiency and control. rsc.org The development of domino reactions, such as a tandem hydroformylation/aldol condensation, represents another frontier, allowing for the construction of complex α,β-unsaturated aldehydes from simple olefins in a single, highly selective operation. nih.gov

| Target Analog | Reactant A | Reactant B | Catalyst | Temperature | Reaction Time |

|---|---|---|---|---|---|

| 5-methyl-4-oxo-trans-2-hexenal | Methyl isopropyl ketone | Glyoxal | Dilute NaOH solution | 4-5°C | 5 hours |

Reactivity and Mechanistic Investigations of 4 Methylene 5 Hexenal

Carbonyl Group Reactivity in Advanced Organic Synthesis

The aldehyde functional group in 4-Methylene-5-hexenal is a primary site for a range of chemical reactions, including nucleophilic additions and condensation reactions. These transformations are fundamental in the synthesis of more complex molecular architectures.

Nucleophilic Addition Reactions and Derivative Formation

The electrophilic carbon of the aldehyde group in this compound readily undergoes attack by nucleophiles. This reactivity allows for the formation of a wide array of derivatives. For instance, it can react with Grignard reagents to yield secondary alcohols. The interaction with nucleophiles is a key aspect of its chemical behavior, enabling its use as a building block in the synthesis of more complex organic molecules. smolecule.com

Controlled Condensation Reactions, including Aldol (B89426) Condensation

This compound can participate in condensation reactions, such as the Knoevenagel condensation with dialkyl malonates. datapdf.com It is also capable of undergoing aldol condensation reactions, which are crucial for forming carbon-carbon bonds and constructing larger molecular frameworks. These reactions typically proceed under basic conditions, for example, with sodium hydroxide, leading to the formation of α,β-unsaturated aldehydes or ketones.

Alkene Reactivity and Transformations

The conjugated diene system within this compound provides another reactive center, enabling a different set of chemical transformations. These include cycloadditions and various oxidative and reductive processes.

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated dienal system of this compound allows it to participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. molaid.com In these reactions, the diene of this compound reacts with a dienophile to form a cyclic adduct, a key step in the synthesis of complex cyclic and polycyclic compounds.

Oxidative Transformations (e.g., Ozonolysis)

The alkene moieties of this compound are susceptible to oxidative cleavage. Ozonolysis is a significant oxidative transformation where ozone (O₃) reacts with the double bonds. The ozonolysis of myrcene, a related terpene, is a known method to produce this compound. datapdf.comreading.ac.uk Further ozonolysis of this compound itself can lead to the formation of smaller carbonyl compounds and other oxidation products. epa.govresearchgate.netresearchgate.net For example, the reaction of the isobutenyl group with ozone can yield acetone. researchgate.net

The reaction of this compound with other oxidizing agents can also occur. For instance, in the atmosphere, it can react with hydroxyl radicals (OH) and nitrate (B79036) radicals (NO₃), contributing to the formation of secondary organic aerosols. researchgate.net

Reductive Transformations

The double bonds in this compound can be selectively reduced. Catalytic hydrogenation, for instance, can be employed to saturate the carbon-carbon double bonds. Additionally, the aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). datapdf.com For example, the reduction of a derivative, 4-methylene-5-hexenylmalonic acid diethyl ester, with LiAlH₄ has been reported. datapdf.com

Radical-Mediated Reactions and Intramolecular Cyclizations

The reactivity of this compound in radical-mediated processes is largely dictated by the principles governing the cyclization of 5-hexenyl radicals. Generally, these reactions are kinetically controlled and exhibit a strong preference for 5-exo-trig cyclization to form five-membered rings. The formation of a radical species from this compound, for instance through hydrogen abstraction, would yield a resonance-stabilized radical. This intermediate can theoretically undergo several cyclization pathways.

One of the most valuable aspects of radical cyclization is the ability to efficiently construct hindered carbon-carbon bonds and quaternary stereocenters. uoi.gr The radical derived from this compound could undergo a 5-exo-trig cyclization, which is typically favored, to produce a cyclopentyl derivative possessing a vinyl group. Alternatively, a 6-endo-trig cyclization could occur, leading to a six-membered ring. The regioselectivity of these cyclizations is influenced by substituent effects. For instance, studies on analogous 4-oxa-5-hexenyl radicals have shown that heteroatom substitution can alter both the rate and the regiochemical outcome of the cyclization, often increasing the preference for the exo pathway. researchgate.net In preliminary experiments using a radical clock based on the 5-hexenyl system, the relative cyclization rate for a related lactone was found to be approximately six times faster than for an oxathiolane, with rate constants (k_c) at 80°C determined to be 1.4 x 10⁶ M⁻¹s⁻¹ and 0.25 x 10⁶ M⁻¹s⁻¹, respectively. cdnsciencepub.com

In the context of substituted hexenyl radicals, stereoselectivity is often observed. For example, 2-methyl- and 4-methyl-hex-5-enyl radicals predominantly yield trans-substituted cyclopentane (B165970) products, a preference attributed to the adoption of chair-like transition states that minimize steric interactions. rsc.org

Intramolecular Reactions and Rearrangements

The conjugated diene system within this compound makes it a prime substrate for intramolecular cycloaddition reactions. Research on the intramolecular reactions of dienyne ethers, which can be synthesized from precursors like 4-methylene-5-hexenyl ether, demonstrates their propensity to undergo Type 2 intramolecular Diels-Alder (IMDA) reactions. lookchem.com This process yields a unique class of bridgehead dienes, which are often thermally labile and can undergo subsequent rearrangements. lookchem.com For this compound, the dienal moiety can act as both the diene and dienophile component, potentially leading to bicyclic structures through an IMDA pathway. thieme-connect.de

Beyond cycloadditions, other intramolecular rearrangements are possible. Acid-catalyzed thermal rearrangements of structurally similar compounds, such as 4-aryl-4-methylhex-5-en-2-ones, proceed through an intramolecular ene reaction of an enol tautomer, followed by a retro-ene reaction. rsc.org Similarly, certain dithioacetal-protected pentenals undergo a thermal researchgate.netcdnsciencepub.com sigmatropic rearrangement, which has been shown to follow first-order kinetics consistent with a diradical pathway. cdnsciencepub.com Such pathways represent potential, though not directly documented, rearrangement mechanisms for this compound.

Furthermore, transition metal catalysis can induce intramolecular reactions. For example, the reaction of 5-hexenal (B1605083) with chlorotris(triphenylphosphine)rhodium(I) yields cyclization products such as 2-methylcyclopentanone (B130040) and cyclopentane, demonstrating the trapping of intermediate alkylrhodium hydride complexes. lookchem.com

Reaction Kinetics and Transition State Analyses

Determination of Rate Coefficients and Reaction Pathways

While specific experimental kinetic data for this compound are not extensively documented, the reactivity can be inferred from studies on analogous unsaturated aldehydes, often classified as Green Leaf Volatiles (GLVs). The primary reaction pathways for such compounds in atmospheric conditions involve reactions with radicals like hydroxyl (•OH), nitrate (NO₃•), and sulfate (B86663) (SO₄•⁻). acs.org

Reaction pathways are typically investigated using computational methods such as Density Functional Theory (DFT) to identify the most favorable reaction sites, such as hydrogen abstraction from the aldehyde group or allylic positions, and to calculate transition state energies. researchgate.net For related compounds, theoretical rate coefficients calculated using methods like Canonical Variational Transition State Theory (CVT) have shown good agreement with experimental values. researchgate.net

The table below presents rate constants for the reaction of related unsaturated aldehydes with the hydroxyl radical (•OH), providing a comparative basis for estimating the reactivity of this compound.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

| (E)-2-hexen-1-al | (4.8 ± 0.3) × 10⁹ | 298 | Experimental |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | 298 | Experimental |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | 298 | Experimental |

| 6-Hydroxy-4-methyl-4-hexenal | 2.11 × 10⁻¹¹ | - | Theoretical (BH&HLYP/cc-pVDZ) |

Data sourced from references acs.orgresearchgate.net.

Influence of Reaction Conditions on Regio- and Stereoselectivity

Reaction conditions have a profound impact on the regio- and stereochemical outcomes of reactions involving this compound and related compounds. A prominent example is the enantioselective carbonyl-ene cyclization of 5-substituted 5-hexenals, a class to which this compound belongs. acs.org

It has been demonstrated that a combination of a chiral Brønsted acid and a Lewis acid can catalyze a highly enantio- and E-selective 6-endo-trig cyclization. acs.org Specifically, a tris(pentafluorophenyl)borane-assisted chiral phosphoric acid promotes the formation of (E)-3-alkylidenecyclohexan-1-ols with excellent selectivity. acs.orgacs.org The proposed mechanism involves a stepwise pathway via a bicyclo[3.3.1]-type transition state, where the bulky, confined chiral cavity of the catalyst dictates the stereochemical outcome. acs.orgacs.org

The choice of solvent and temperature is critical for optimizing both yield and enantioselectivity. The following table summarizes the optimization of the enantioselective cyclization of a model substrate, 5-benzyl-5-hexenal, which illustrates the principles applicable to this compound.

| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Chiral Phosphoric Acid + B(C₆F₅)₃ | Dichloromethane | -30 | 68 | 71 |

| Chiral Phosphoric Acid + B(C₆F₅)₃ | Dichloromethane | -78 | 70 | 72 |

| Chiral Phosphoric Acid + B(C₆F₅)₃ | 1,2-Dichloropropane (B32752) | -78 | 80 | 83 |

| Chiral Phosphoric Acid (modified) + B(C₆F₅)₃ | 1,2-Dichloropropane | -78 | 80 | 92 |

Data derived from studies on 5-substituted 5-hexenals. acs.org

These findings underscore that by carefully selecting the catalyst, solvent, and temperature, it is possible to direct the cyclization of this compound towards specific, highly valuable chiral building blocks. acs.org For instance, lowering the temperature and using solvents like 1,2-dichloropropane can significantly enhance enantiomeric excess (ee). acs.org

Theoretical and Computational Studies on 4 Methylene 5 Hexenal

Quantum Chemical Characterization and Electronic Structure

Quantum chemical methods are fundamental in elucidating the electronic landscape of 4-Methylene-5-hexenal. These calculations offer a detailed picture of the molecule's orbitals and electron distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules like this compound. By focusing on the electron density, DFT methods can accurately predict a variety of molecular properties. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties.

Table 1: Selected Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10O | PubChem nih.gov |

| Molecular Weight | 110.15 g/mol | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic Schrödinger equation.

While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for the electronic properties of this compound. These methods are particularly useful for obtaining precise energy values and for studying excited states and electron correlation effects, which are important for understanding the molecule's spectroscopic properties and reaction mechanisms.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how this compound will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the presence of both pi systems (C=C and C=O) would be expected to influence the energies and localizations of the HOMO and LUMO significantly. An analysis of the FMOs would predict the most probable sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis for this compound would allow for the investigation of charge distribution, hybridization, and delocalization of electron density.

This method can quantify the stabilization energies associated with hyperconjugative interactions, such as the interaction between filled bonding orbitals and empty anti-bonding orbitals. For this compound, NBO analysis could reveal important interactions between the sigma and pi systems, providing a deeper understanding of the electronic factors that contribute to its structure and reactivity.

Conformational Analysis and Stereochemical Insights

The flexibility of the carbon chain in this compound allows it to adopt various spatial arrangements or conformations. Understanding the relative energies and populations of these conformers is essential for a complete picture of the molecule's behavior.

Computational methods are indispensable for exploring the conformational landscape of flexible molecules like this compound. Techniques such as systematic or stochastic conformational searches can be employed to identify the various low-energy conformers.

Once a set of possible conformers is generated, their geometries are typically optimized and their relative energies calculated using quantum mechanical methods like DFT. This process allows for the identification of the most stable conformer(s) and provides insights into the energy barriers between different conformations. For this compound, the orientation of the aldehyde group relative to the rest of the molecule and the spatial arrangement around the methylene (B1212753) group would be key areas of interest in a conformational analysis. The results of such studies are crucial for interpreting experimental data and for understanding how the molecule's shape influences its interactions with other molecules.

Steric and Electronic Influences on Molecular Conformation

The molecular conformation of this compound is governed by a delicate interplay of steric and electronic factors. The presence of multiple rotatable single bonds and sp²-hybridized centers gives rise to a complex potential energy surface with several possible conformers. Computational studies, typically employing methods like Density Functional Theory (DFT), are instrumental in identifying the most stable conformations and understanding the energetic penalties associated with less favorable arrangements.

Steric Hindrance: The spatial arrangement of atoms plays a crucial role in determining conformational preferences. Steric clash between the hydrogen atoms of the methylene group and the substituents on adjacent carbons can lead to significant energetic destabilization. Theoretical models can quantify these steric repulsions, predicting bond angles and dihedral angles that minimize these unfavorable interactions. For instance, eclipsed conformations along the C3-C4 bond would be expected to be high in energy due to steric strain.

Electronic Effects: Conjugation between the π-systems of the methylene group and the vinyl group, as well as potential hyperconjugation effects, significantly influences the molecule's conformation. For optimal π-orbital overlap and electron delocalization, a planar arrangement of the conjugated diene system is generally favored. However, this can be counteracted by steric factors. Computational calculations can elucidate the extent of electronic stabilization in different conformers and its impact on the rotational barriers between them. The aldehyde group, being electron-withdrawing, also influences the electron distribution throughout the molecule, which in turn affects its conformational energetics.

| Factor | Influence on Conformation | Computational Insight |

| Steric Hindrance | Discourages eclipsed conformations and promotes staggered arrangements to minimize atomic repulsion. | Calculation of steric energy penalties for different rotamers. |

| Electronic Conjugation | Favors planar arrangements of the diene system to maximize π-orbital overlap. | Analysis of molecular orbitals and electron density maps to quantify stabilization energy. |

| Hyperconjugation | Can provide additional stability through interactions between σ-bonds and adjacent π-orbitals. | Identification of favorable orbital interactions that contribute to conformational stability. |

Chirality and Stereoselectivity in Theoretical Models

Although this compound itself is achiral, its reactions can lead to the formation of chiral products. Theoretical models are crucial for predicting and understanding the stereoselectivity of such reactions. The prochiral nature of the methylene group and the aldehyde carbonyl group means that they can be attacked from two different faces, leading to enantiomeric or diastereomeric products.

Computational studies can model the approach of a reactant to this compound and calculate the activation energies for the formation of different stereoisomers. This is particularly important in the context of asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other.

Modeling Stereoselective Reactions: By constructing theoretical models of the transition states for reactions such as nucleophilic additions to the aldehyde or cycloadditions involving the diene system, chemists can predict which stereochemical outcome is more likely. The relative energies of the diastereomeric transition states determine the stereoselectivity of the reaction.

Predicting Chiroptical Properties: For chiral derivatives of this compound, computational methods can predict chiroptical properties like optical rotation and electronic circular dichroism (ECD) spectra. nih.gov These predictions can be compared with experimental data to determine the absolute configuration of the reaction products. nih.gov

| Aspect | Theoretical Application | Significance |

| Prochirality | Identification of prochiral centers and faces in the molecule. | Understanding the potential for stereoisomer formation. |

| Transition State Modeling | Calculation of the energies of diastereomeric transition states for reactions. | Prediction of the stereochemical outcome of a reaction. |

| Chiroptical Properties | Prediction of optical rotation and ECD spectra for chiral derivatives. | Aiding in the determination of the absolute configuration of products. nih.gov |

Mechanistic Pathways and Energy Landscapes

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, researchers can identify the most likely reaction pathways, characterize intermediate structures, and determine the energy barriers that control the reaction rates.

Transition State Characterization and Reaction Barriers

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the kinetics of a reaction.

Locating Transition States: Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the geometry of transition states. These structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculating Reaction Barriers: Once a transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A lower reaction barrier corresponds to a faster reaction. For this compound, this approach can be applied to study various reactions, including pericyclic reactions like the Cope rearrangement of its enol form or Diels-Alder reactions where it acts as a diene. Theoretical studies on the Cope rearrangement of similar 1,5-diene systems have shown the utility of these methods in distinguishing between concerted and stepwise mechanisms. researchgate.net

| Reaction Type | Computational Focus | Expected Insights |

| Pericyclic Reactions | Locating concerted or stepwise transition states. | Understanding the synchronicity of bond-forming and bond-breaking events. |

| Nucleophilic Addition | Characterizing the transition state for the attack on the carbonyl carbon. | Determining the factors that influence the rate of addition. |

| Cycloaddition Reactions | Modeling the approach of a dienophile to the diene system. | Predicting the regioselectivity and stereoselectivity of the reaction. |

Molecular Dynamics Simulations of Reactivity

While static calculations of stationary points on the potential energy surface are invaluable, molecular dynamics (MD) simulations offer a more dynamic picture of reactivity. MD simulations model the motion of atoms over time, taking into account temperature and solvent effects.

Exploring Conformational Dynamics: MD simulations can reveal how the conformational flexibility of this compound influences its reactivity. By simulating the molecule's motion, researchers can identify which conformations are most populated and which are most likely to lead to a reaction.

Simulating Reaction Trajectories: For a given reaction, MD simulations can be used to trace the path from reactants to products, providing a more complete understanding of the reaction dynamics than static models alone. This can be particularly useful for complex reactions with multiple steps or competing pathways.

Computational Spectroscopy for Structural Elucidation and Validation in Research

Computational spectroscopy plays a vital role in the structural elucidation of molecules and in validating experimental findings. By predicting various types of spectra, researchers can compare them with experimental data to confirm the identity and structure of a compound.

Prediction of Spectroscopic Parameters

Theoretical methods can accurately predict a range of spectroscopic parameters for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment. DFT calculations can provide reliable predictions of these chemical shifts, which can be invaluable for assigning peaks in experimental NMR spectra. The prediction of coupling constants can also aid in confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational methods can calculate these frequencies and their intensities, allowing for a direct comparison with experimental IR spectra. For this compound, characteristic peaks for the aldehyde C=O stretch, the C=C stretching of the diene system, and the C-H bonds can be predicted. masterorganicchemistry.com

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragment ions, researchers can rationalize the observed fragmentation patterns in the experimental mass spectrum.

| Spectroscopic Technique | Predicted Parameters | Application |

| NMR | Chemical shifts (¹H, ¹³C), coupling constants | Peak assignment, structural confirmation |

| IR | Vibrational frequencies, intensities | Functional group identification, comparison with experimental spectra |

| MS | Fragmentation energies | Rationalization of fragmentation patterns |

Applications of 4 Methylene 5 Hexenal in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The combination of a 1,3-diene and an aldehyde within a six-carbon chain makes 4-methylene-5-hexenal an intriguing starting point for the construction of various natural product scaffolds. Although direct evidence of its incorporation into complex natural products is sparse, its potential as a precursor can be inferred from its inherent chemical functionalities.

In the realm of medicinal chemistry and chemical biology, the synthesis of biosynthetic analogs—molecules that are structurally related to natural products but with deliberate modifications—is of significant interest. These analogs are instrumental in elucidating biosynthetic pathways and developing new therapeutic agents. Given that the methylene-diene moiety is present in some terpenoid and polyketide natural products, this compound could serve as a precursor for the synthesis of simplified or modified analogs of these compounds. For instance, it could be employed to introduce a reactive diene handle into a molecule for subsequent functionalization, allowing for the exploration of structure-activity relationships.

The synthesis of macrocycles is a prominent area of natural product chemistry, as many biologically active compounds feature large ring systems. nih.gov The bifunctional nature of this compound, possessing both a diene and an aldehyde, offers several strategic possibilities for its incorporation into macrocyclic frameworks. For example, the terminal vinyl group and the aldehyde can be envisioned as handles for ring-closing metathesis (RCM) or other macrocyclization strategies after appropriate chain extension. nih.gov While specific examples employing this compound are not readily found in the literature, the principles of macrocyclization are well-established and could theoretically be applied to derivatives of this compound.

Utilization in Specialized Organic Transformations

The reactivity of this compound is dictated by its conjugated diene system and the electrophilic aldehyde. These functional groups allow it to participate in a variety of specialized organic transformations that are fundamental to the construction of molecular complexity.

One of the most notable reactions for a conjugated diene is the Diels-Alder reaction . This pericyclic reaction allows for the formation of a six-membered ring with high stereocontrol, a common motif in many natural products. univie.ac.at this compound can act as the diene component in [4+2] cycloadditions with various dienophiles, leading to the rapid construction of complex cyclic and bicyclic systems. The regioselectivity and stereoselectivity of such reactions would be influenced by the substitution pattern of the dienophile and the reaction conditions.

The aldehyde functionality can undergo a wide array of transformations, including nucleophilic additions, reductions, oxidations, and olefination reactions. This versatility allows for the elaboration of the carbon skeleton and the introduction of diverse functional groups. For instance, tandem reactions involving both the diene and the aldehyde could lead to the efficient synthesis of polycyclic structures.

Development of Chiral Building Blocks from this compound

The creation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. While this compound itself is achiral, it can be transformed into valuable chiral building blocks through various asymmetric synthesis strategies.

One potential approach is the use of chiral catalysts to effect enantioselective transformations at either the aldehyde or the diene. For example, asymmetric aldol (B89426) reactions or the enantioselective addition of organometallic reagents to the aldehyde could establish a new stereocenter. Similarly, chiral Lewis acids could be employed to catalyze asymmetric Diels-Alder reactions, leading to the formation of chiral cyclic products.

Another strategy involves the use of enzymatic resolution . The aldehyde could be converted to a racemic secondary alcohol, which could then be resolved into its constituent enantiomers through enzyme-catalyzed acylation or hydrolysis. These enantiomerically pure alcohols would serve as versatile chiral synthons for further elaboration into more complex molecules. The development of such methods would significantly enhance the utility of this compound as a starting material in asymmetric synthesis.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating 4-Methylene-5-hexenal from complex mixtures, identifying impurities, and analyzing reaction products. The volatility and polarity of this compound guide the choice of the appropriate chromatographic technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of components in a mixture followed by their identification based on their mass-to-charge ratio.

Detailed research findings on the GC-MS analysis of this compound are limited. However, analysis of structurally similar compounds, such as other unsaturated aldehydes, provides insight into the expected behavior. For instance, the mass spectrum of the constitutional isomer, 2-methyl-2-pentenal, reveals characteristic fragmentation patterns. google.com In a typical GC-MS analysis, this compound would be separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms) and then ionized, commonly by electron ionization (EI).

The resulting mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (110.15 g/mol ). Key fragmentation patterns for unsaturated aldehydes include α-cleavage and cleavage at the allylic position. The presence of the methylene (B1212753) group and the vinyl group in this compound would likely lead to characteristic fragmentation.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 110 | [C₇H₁₀O]⁺ | Molecular Ion |

| 95 | [C₆H₇O]⁺ | Loss of a methyl radical (CH₃) |

| 81 | [C₅H₅O]⁺ | Loss of an ethyl radical (C₂H₅) |

| 67 | [C₅H₇]⁺ | Loss of the formyl radical (CHO) and a hydrogen atom |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for unsaturated systems |

This table is predictive and based on general fragmentation patterns of unsaturated aldehydes.

The analysis of reaction products of this compound, such as those from oxidation, reduction, or polymerization, would also be effectively monitored by GC-MS, allowing for the identification of new chemical species formed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of less volatile or thermally labile impurities that may be present in samples of this compound. Given the polarity of the aldehyde group, both normal-phase and reversed-phase HPLC could be employed.

For impurity profiling, reversed-phase HPLC is often preferred. A C18 column is a common choice, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to the lack of a strong chromophore in this compound, UV detection at lower wavelengths (around 210-220 nm) would be necessary. To enhance sensitivity and selectivity for aldehydes, derivatization with a UV-absorbing or fluorescent tag is a common strategy. waters.comsigmaaldrich.comresearchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a brightly colored hydrazone that can be easily detected at higher wavelengths (around 360 nm). sigmaaldrich.com

Illustrative HPLC Parameters for Analysis of Aldehyde-DNPH Derivatives:

| Parameter | Condition |

| Column | Ascentis Express C18, 10 cm x 4.6 mm I.D., 2.7 µm particles sigmaaldrich.com |

| Mobile Phase | [A] Water; [B] Acetonitrile (Gradient or Isocratic) sigmaaldrich.com |

| Flow Rate | 1.0 - 2.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV, 360 nm sigmaaldrich.com |

| Injection Volume | 5-20 µL |

This table provides typical conditions for the analysis of aldehyde-DNPH derivatives and would need to be optimized for this compound.

This approach would allow for the separation and quantification of various impurities, including isomers, oxidation products, and residual starting materials from its synthesis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds. For this compound, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, multi-dimensional NMR techniques are essential for unambiguously assigning all signals and determining the through-bond and through-space correlations between nuclei.

For this compound, a combination of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for identifying the placement of the methylene and aldehyde groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help in confirming the spatial arrangement of the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Aldehyde) | ~195 |

| C2 | ~30 |

| C3 | ~35 |

| C4 (Quaternary) | ~145 |

| C5 | ~135 |

| C6 | ~118 |

| Methylene Carbon | ~115 |

This table is predictive, based on known chemical shifts for similar functional groups. netlify.app

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing a specific atom in a reactant with one of its isotopes (e.g., ¹³C for carbon, or ²H (deuterium) for hydrogen), the position of that atom in the product can be determined, often using NMR or mass spectrometry. researchgate.net

In the context of this compound, isotopic labeling could be used to study:

Synthesis Mechanisms: To understand the formation of the carbon skeleton during its synthesis. For example, by using a ¹³C-labeled precursor, the incorporation and rearrangement of carbon atoms can be tracked.

Isomerization Reactions: To investigate the potential for double bond migration or other rearrangements that this compound might undergo. Deuterium (B1214612) labeling would be particularly useful here.

Reaction Pathways: To elucidate the mechanism of reactions involving this compound, such as its oxidation or its role in polymerization processes.

For instance, if studying a rearrangement where a hydrogen atom is thought to migrate, replacing that specific hydrogen with deuterium and then analyzing the product distribution and the location of the deuterium label via ²H NMR or mass spectrometry would provide direct evidence for or against the proposed mechanism.

Mass Spectrometry (MS) for Mechanistic and Isotopic Investigations

Mass spectrometry, beyond its use in conjunction with GC, is a critical tool for mechanistic and isotopic studies. High-resolution mass spectrometry (HRMS) can provide the exact mass of ions, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) enables the fragmentation of selected ions to probe their structure and fragmentation pathways.

For this compound, the fragmentation pattern in an electron ionization (EI) source would be influenced by the presence of the aldehyde group and the two double bonds. Key fragmentation pathways for aldehydes include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For an aldehyde, this can lead to the loss of a hydrogen atom (M-1) or the formyl group (M-29).

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the cleavage of the α-β bond and the formation of a neutral alkene and a charged enol. This compound does not have a traditional γ-hydrogen on an alkyl chain, so a classic McLafferty rearrangement is not expected. However, other hydrogen rearrangements are possible.

Allylic Cleavage: The presence of double bonds makes the allylic positions susceptible to cleavage, leading to the formation of stable resonance-stabilized cations. youtube.com

In isotopic labeling studies, MS is used to determine the mass of the products, thereby indicating the number of isotopic labels incorporated. For example, if a reaction is performed with a deuterated reagent, an increase in the molecular weight of the product by the mass of the incorporated deuterium atoms would be observed.

Integration of Analytical Techniques with Computational Chemistry for Validation

The validation of the structure and properties of this compound is significantly enhanced by integrating experimental data from analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) with theoretical calculations derived from computational chemistry. This combination provides a robust framework for confirming molecular structures and interpreting complex spectral data.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. By creating a theoretical model of this compound, it is possible to calculate various parameters that can be directly compared with experimental results.

The general workflow for this integrated approach involves:

Initial Spectroscopic Analysis: Experimental spectra (NMR, IR, MS) of the compound are acquired.

Computational Modeling: A 3D model of the proposed structure of this compound is generated.

Quantum Chemical Calculations: DFT calculations are performed to optimize the geometry of the molecule and predict its spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies).

Comparative Analysis: The calculated data are compared with the experimental data. A strong correlation between the two validates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental NMR data for this compound is not readily available in public literature, a computational approach can predict the expected chemical shifts for both ¹H and ¹³C nuclei. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), can provide theoretical chemical shift values. These predicted values serve as a benchmark for the analysis of any future experimental NMR data.

Below is a hypothetical comparison of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | ~135 |

| 2 | C | ~5.2 (d) | ~118 |

| 3 | C | - | ~145 |

| 4 | C | ~5.0 (s) | ~115 |

| 5 | C | ~2.4 (t) | ~35 |

| 6 | C | ~2.5 (t) | ~45 |

| 7 | O | - | ~202 |

| 8 | H (on C2) | ~5.9 (dd) | - |

| 9 | H (on C6) | ~9.8 (t) | - |

Note: These are estimated values based on computational models and are intended for illustrative purposes.

Infrared (IR) Spectroscopy: Experimental vapor-phase IR data for this compound is available. nih.gov Computational methods can be used to calculate the vibrational frequencies of the molecule. These calculated frequencies, when scaled by an appropriate factor, can be compared with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations.

Interactive Data Table: Comparison of Experimental and Calculated IR Frequencies for this compound

| Functional Group | Experimental IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) (Scaled) | Vibrational Mode |

| C=O (Aldehyde) | ~1730 | ~1725 | Stretching |

| C=C (Alkene) | ~1640 | ~1645 | Stretching |

| =C-H (Alkene) | ~3080 | ~3075 | Stretching |

| C-H (Aldehyde) | ~2720, ~2820 | ~2715, ~2810 | Stretching |

Note: Calculated frequencies are hypothetical and for illustrative purposes.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center. nih.gov While computational chemistry is not typically used to directly predict mass spectra in the same way as NMR or IR, it can be used to study the fragmentation pathways of the molecule. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pattern in the experimental mass spectrum, further confirming the molecular structure.

Currently, there is a lack of published research that specifically details a comprehensive integration of advanced analytical and computational studies solely for this compound. The compound has been identified as a volatile component in the rhizomes of Curcuma mangga. nih.gov Studies on this plant have primarily focused on the isolation and characterization of other classes of compounds.

The validation of the structure of this compound in these instances has likely relied on standard GC-MS library matching. A more in-depth study would involve the isolation of the pure compound, followed by a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and high-resolution MS). The experimental data would then be corroborated by DFT calculations to provide a definitive structural assignment and validation. Such a study would represent a valuable contribution to the chemical literature on this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Methylene-5-hexenal in laboratory settings?

- Methodological Answer : Synthesis typically involves aldol condensation or isomerization of precursor aldehydes. For example, reacting 4-pentenal with formaldehyde under acidic catalysis may yield this compound. Purification requires fractional distillation or preparative GC due to its volatility (boiling point ~120–130°C, estimated via NIST data) . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the α,β-unsaturated aldehyde structure and methylene group (δ 5.0–6.0 ppm for vinyl protons) .

Q. How should researchers address stability concerns during storage of this compound?

- Methodological Answer : The compound is prone to oxidation and polymerization. Store under inert gas (N₂/Ar) at ≤−20°C in amber glass vials. Stabilizers like BHT (0.1% w/w) can inhibit radical-mediated degradation. Monitor purity via GC-FID periodically; degradation products (e.g., dimers) elute later than the parent compound .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : Use GC-MS with a polar capillary column (e.g., DB-WAX) for separation. Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 82 [C₅H₆O⁺], m/z 55 [C₃H₃O⁺]). For aqueous samples, solid-phase microextraction (SPME) or liquid-liquid extraction (hexane:ethyl acetate) improves recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in Diels-Alder reaction rates or regioselectivity may arise from solvent polarity or catalyst traces. Conduct controlled experiments using standardized substrates (e.g., cyclopentadiene) in anhydrous solvents (THF, DCM). Compare kinetic data under inert vs. ambient conditions to isolate air/moisture effects .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

- Methodological Answer : DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals to predict electrophilic behavior at the α,β-unsaturated carbonyl. Compare HOMO-LUMO gaps with experimental UV-Vis λ_max (~220–240 nm). MD simulations (AMBER/CHARMM) can model solvent interactions affecting conformational stability .

Q. How should degradation pathways of this compound be investigated in environmental samples?

- Methodological Answer : Simulate photolysis using a solar simulator (λ > 290 nm) and analyze products via LC-HRMS. For hydrolysis studies, vary pH (3–10) and track intermediates (e.g., 5-hydroxyhexenal) with ESI-MS in negative ion mode. Use isotopic labeling (²H/¹³C) to trace reaction mechanisms .

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analyses?

- Methodological Answer : Employ tandem MS (MS/MS) for selective detection. For GC, use selective detectors (e.g., NPD for nitrogen-containing interferents). In LC, optimize mobile phase (ACN:H₂O with 0.1% formic acid) to resolve polar degradants. Validate with spike-recovery tests in representative matrices .

Data Contradiction and Synthesis Challenges

Q. Why do synthetic yields of this compound vary significantly across studies?

- Methodological Answer : Variations arise from side reactions (e.g., Michael addition). Optimize reaction stoichiometry (1:1.2 molar ratio of aldehyde to formaldehyde) and use low temperatures (0–5°C) to suppress byproducts. Monitor reaction progress in real-time via inline FTIR for carbonyl group consumption .

Q. How can researchers validate the absence of isomers (e.g., 5-Methylene-4-hexenal) in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.